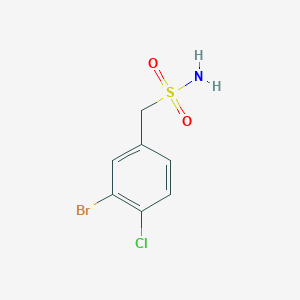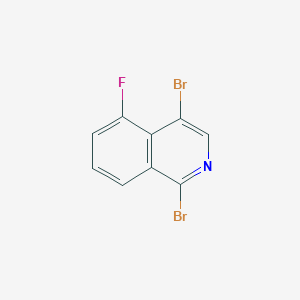![molecular formula C16H23N3O4 B13197031 5-{4-[(Tert-butoxy)carbonyl]-2-methylpiperazin-1-yl}pyridine-3-carboxylic acid](/img/structure/B13197031.png)
5-{4-[(Tert-butoxy)carbonyl]-2-methylpiperazin-1-yl}pyridine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-{4-[(Tert-butoxy)carbonyl]-2-methylpiperazin-1-yl}pyridine-3-carboxylic acid is a complex organic compound that features a tert-butoxycarbonyl (BOC) protecting group. This compound is often used in organic synthesis, particularly in the development of pharmaceuticals and other biologically active molecules. The BOC group is known for its stability under a variety of conditions, making it a valuable tool in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{4-[(Tert-butoxy)carbonyl]-2-methylpiperazin-1-yl}pyridine-3-carboxylic acid typically involves multiple steps. One common method includes the protection of an amine group with the BOC group using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The reaction is usually carried out in an aqueous or organic solvent like acetonitrile or tetrahydrofuran (THF) at ambient temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of flow microreactor systems has been reported to enhance the efficiency and sustainability of the process . These systems allow for better control over reaction conditions and can lead to higher yields and purities.
Chemical Reactions Analysis
Types of Reactions
5-{4-[(Tert-butoxy)carbonyl]-2-methylpiperazin-1-yl}pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the molecule.
Substitution: The BOC group can be selectively removed or substituted using reagents like trifluoroacetic acid or hydrochloric acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: The BOC group can be removed using strong acids like trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the BOC group typically yields the free amine .
Scientific Research Applications
5-{4-[(Tert-butoxy)carbonyl]-2-methylpiperazin-1-yl}pyridine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the development of biologically active compounds and as a linker in bioconjugation.
Medicine: Investigated for its potential use in drug development, particularly in the creation of targeted therapies.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 5-{4-[(Tert-butoxy)carbonyl]-2-methylpiperazin-1-yl}pyridine-3-carboxylic acid involves the selective protection and deprotection of amine groups. The BOC group is stable under basic conditions but can be removed under acidic conditions, allowing for precise control over the functional groups in a molecule . This property makes it a valuable tool in synthetic chemistry for the stepwise construction of complex molecules.
Comparison with Similar Compounds
Similar Compounds
5-{4-[2-(2-{[(tert-butoxy)carbonyl]amino}ethoxy)ethyl]piperazin-1-yl}pyrimidine-2-carboxylic acid: Another compound featuring a BOC-protected amine group, used in similar applications.
tert-Butyloxycarbonyl-protected amino acids: Widely used in peptide synthesis and other applications.
Uniqueness
What sets 5-{4-[(Tert-butoxy)carbonyl]-2-methylpiperazin-1-yl}pyridine-3-carboxylic acid apart is its specific structure, which combines a pyridine ring with a BOC-protected piperazine moiety. This unique combination allows for versatile applications in various fields of research and industry.
Properties
Molecular Formula |
C16H23N3O4 |
|---|---|
Molecular Weight |
321.37 g/mol |
IUPAC Name |
5-[2-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C16H23N3O4/c1-11-10-18(15(22)23-16(2,3)4)5-6-19(11)13-7-12(14(20)21)8-17-9-13/h7-9,11H,5-6,10H2,1-4H3,(H,20,21) |
InChI Key |
PREROPCDLHJLBD-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CCN1C2=CN=CC(=C2)C(=O)O)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N,N-Dimethyl-5-[(pyrrolidin-1-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13196954.png)
![2-[1-(Aminomethyl)cyclopentyl]-2-hydroxyacetic acid](/img/structure/B13196957.png)
![{1-[2-Amino-1-(4-fluorophenyl)ethyl]cyclobutyl}methanol](/img/structure/B13196958.png)






![methyl (2R,3S)-3-{[(tert-butoxy)carbonyl]amino}-2-hydroxy-3-(2-nitrophenyl)propanoate](/img/structure/B13196997.png)


![Benzyl[(4,5-dimethylthiophen-3-yl)methyl]amine](/img/structure/B13197013.png)
